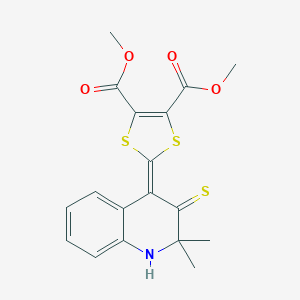
dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
The behavior of related compounds in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles has been extensively studied. For example, Shikhaliev et al. (1999) investigated the cycloaddition reaction rates and products, showing the formation of substituted dithiole-spiro-quinolines as reaction products. This work elucidates the reactivity of such compounds towards different electron-deficient triple bonds, highlighting their synthetic utility in creating complex molecular structures (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
Synthesis and Structural Analysis
The addition of dimethyl acetylenedicarboxylate to thioxoquinazolinones has been shown to afford multiple cycloadducts, with structures confirmed by NMR spectroscopy and X-ray crystallography. This research, conducted by Giannola et al. (1986), demonstrates the synthetic versatility of thioxoquinazolinones in accessing diverse heterocyclic frameworks, which could be relevant for the development of new materials or bioactive molecules (Giannola, Palazzo, Lamartina, Sanseverino, & Sabatino, 1986).
Novel Cycloaddition Reactions
Research by Ogurtsov and Rakitin (2022) introduced new cycloaddition reactions leading to the synthesis of dithiole-dicarboxylates. Their work showcases the formation of novel thiophenylidene-dithioles through unexpected reaction pathways, providing insights into the reactivity and potential applications of these compounds in synthesizing new heterocyclic systems (Ogurtsov & Rakitin, 2022).
Advanced Materials Applications
The study by Wu et al. (2009) explored the use of carboxylated cyanine dyes, which share structural motifs with the specified chemical, in dye-sensitized solar cells. This research highlights the potential of such compounds in improving the photoelectric conversion efficiency of solar cells, showcasing their application in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Eigenschaften
IUPAC Name |
dimethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-18(2)14(24)11(9-7-5-6-8-10(9)19-18)17-25-12(15(20)22-3)13(26-17)16(21)23-4/h5-8,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFPBCYNPALIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B412110.png)
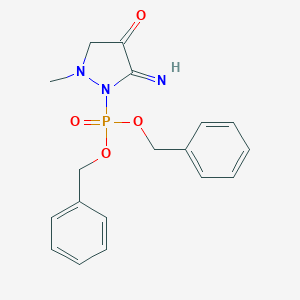
![4-methyl-N-[(E)-[(4-octoxyphenyl)-phenylmethylidene]amino]benzenesulfonamide](/img/structure/B412112.png)
![2-(3-benzyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-5-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B412114.png)
![2-(3-benzyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-5-yl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B412117.png)
![5-[1-(2,4-Dinitrophenylhydrazono)ethyl]acenaphthene](/img/structure/B412118.png)
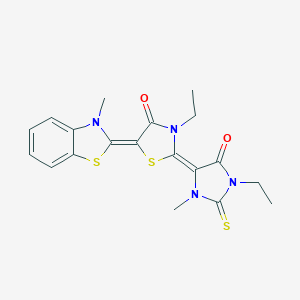
![N-benzyl-N-ethyl-N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}amine](/img/structure/B412120.png)
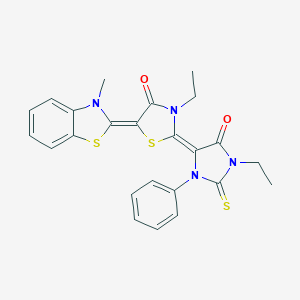
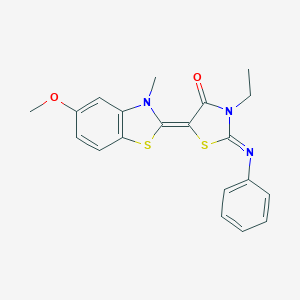

![[4,5-Diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate](/img/structure/B412126.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412127.png)
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)